molecular formula C14H17NO3 B2605708 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid CAS No. 401581-32-6

1-(3-methylbenzoyl)piperidine-4-carboxylic Acid

Cat. No. B2605708
CAS RN: 401581-32-6
M. Wt: 247.294
InChI Key: ZNSUCIWHJIYYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-methylbenzoyl)piperidine-4-carboxylic Acid” is a chemical compound with the molecular formula C14H19NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “1-(3-methylbenzoyl)piperidine-4-carboxylic Acid” consists of a piperidine ring substituted with a 3-methylbenzoyl group and a carboxylic acid group .

Future Directions

Piperidine derivatives, including “1-(3-methylbenzoyl)piperidine-4-carboxylic Acid”, are versatile materials used in scientific research and have potential applications in drug discovery and organic synthesis .

Mechanism of Action

Target of Action

The primary target of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid is the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .

Mode of Action

1-(3-methylbenzoyl)piperidine-4-carboxylic Acid interacts with its target, the Enoyl-[acyl-carrier-protein] reductase [NADH], by inhibiting its function . This results in the disruption of the fatty acid elongation cycle, which is essential for the survival and virulence of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] by 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid affects the FAS-II pathway . This pathway is responsible for the elongation of fatty acids, which are crucial components of the cell wall of Mycobacterium tuberculosis . The disruption of this pathway leads to the downstream effect of inhibiting the growth and survival of the bacteria .

Pharmacokinetics

The bioavailability of the compound is likely influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of the action of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid include the disruption of the fatty acid elongation cycle . This leads to the inhibition of the growth and survival of Mycobacterium tuberculosis .

Action Environment

The action, efficacy, and stability of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain .

properties

IUPAC Name

1-(3-methylbenzoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-3-2-4-12(9-10)13(16)15-7-5-11(6-8-15)14(17)18/h2-4,9,11H,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSUCIWHJIYYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzoyl)piperidine-4-carboxylic Acid

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